molecular formula C27H24ClF3N4O5S B11445211 N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]-4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanamide

N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]-4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanamide

Cat. No.: B11445211
M. Wt: 609.0 g/mol
InChI Key: HZXLNRZJFNYICR-UHFFFAOYSA-N
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Description

N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]-4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a pyrrole ring, a pyrimidine ring, and multiple functional groups, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]-4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Substitution Reactions: The chloro and pyrrole substituents are introduced through electrophilic aromatic substitution reactions.

    Pyrimidine Ring Formation: The pyrimidine ring is synthesized through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative.

    Sulfonylation: The sulfonyl group is introduced via a sulfonyl chloride reagent under basic conditions.

    Amide Bond Formation: The final step involves coupling the sulfonylated pyrimidine derivative with the substituted phenyl butanamide using peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]-4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles like amines or thiols replace the chlorine atom.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Amines, thiols

    Hydrolysis: Hydrochloric acid, sodium hydroxide

Major Products

    Oxidation: Oxidized derivatives with altered functional groups

    Reduction: Reduced derivatives with hydrogenated functional groups

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom

    Hydrolysis: Carboxylic acid and amine

Scientific Research Applications

N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]-4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Pharmacology: It can be used in pharmacological studies to investigate its effects on biological systems and its potential as a lead compound for drug development.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Chemical Biology: It can be used as a probe to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]-4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]-4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanamide
  • **N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]-4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}pentanamide
  • **N-[3-chloro-4-(1H-pyrrol-1-yl)phenyl]-4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}hexanamide

Uniqueness

This compound stands out due to its specific combination of functional groups and structural features, which confer unique chemical and biological properties

Properties

Molecular Formula

C27H24ClF3N4O5S

Molecular Weight

609.0 g/mol

IUPAC Name

N-(3-chloro-4-pyrrol-1-ylphenyl)-4-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylbutanamide

InChI

InChI=1S/C27H24ClF3N4O5S/c1-39-22-10-7-17(14-23(22)40-2)20-16-24(27(29,30)31)34-26(33-20)41(37,38)13-5-6-25(36)32-18-8-9-21(19(28)15-18)35-11-3-4-12-35/h3-4,7-12,14-16H,5-6,13H2,1-2H3,(H,32,36)

InChI Key

HZXLNRZJFNYICR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NC(=N2)S(=O)(=O)CCCC(=O)NC3=CC(=C(C=C3)N4C=CC=C4)Cl)C(F)(F)F)OC

Origin of Product

United States

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